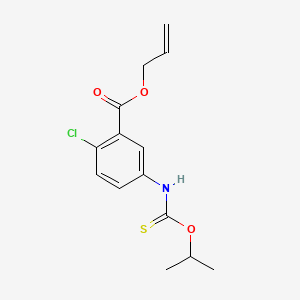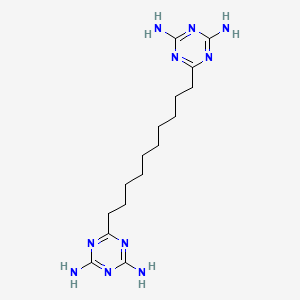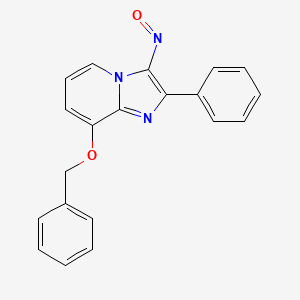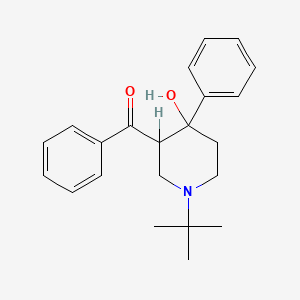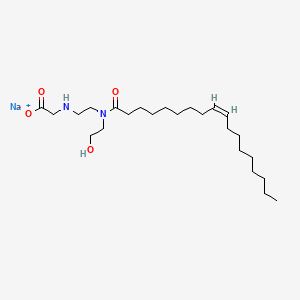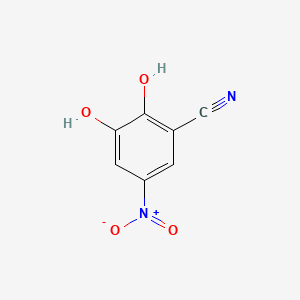
2,3-Dihydroxy-5-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxy-5-nitrobenzonitrile is an organic compound with the molecular formula C7H4N2O4 It is a derivative of benzonitrile, characterized by the presence of two hydroxyl groups and a nitro group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-5-nitrobenzonitrile can be achieved through several methods. One common approach involves the nitration of 2,3-dihydroxybenzonitrile. This reaction typically requires the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves a one-pot synthesis from 2,3-dialkoxybenzoic acid. This method eliminates the need for isolating intermediates, making the process more efficient and cost-effective. The reaction proceeds through a series of steps, including acid halide formation, amide formation, nitrile formation, and dealkylation .
化学反応の分析
Types of Reactions
2,3-Dihydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitriles depending on the reagents used.
科学的研究の応用
2,3-Dihydroxy-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dihydroxy-5-nitrobenzonitrile involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, depending on the reaction conditions. Its hydroxyl and nitro groups play crucial roles in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions. These interactions can influence cellular pathways and biochemical processes .
類似化合物との比較
Similar Compounds
2,3-Dihydroxybenzonitrile: Lacks the nitro group, making it less reactive in certain redox reactions.
3,4-Dihydroxybenzonitrile: Has hydroxyl groups in different positions, affecting its chemical properties and reactivity.
2-Hydroxy-5-nitrobenzonitrile: Similar structure but with only one hydroxyl group, leading to different reactivity and applications
Uniqueness
2,3-Dihydroxy-5-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties. The presence of both hydroxyl and nitro groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
特性
CAS番号 |
116314-86-4 |
|---|---|
分子式 |
C7H4N2O4 |
分子量 |
180.12 g/mol |
IUPAC名 |
2,3-dihydroxy-5-nitrobenzonitrile |
InChI |
InChI=1S/C7H4N2O4/c8-3-4-1-5(9(12)13)2-6(10)7(4)11/h1-2,10-11H |
InChIキー |
NNQAESZIAYMADQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C#N)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


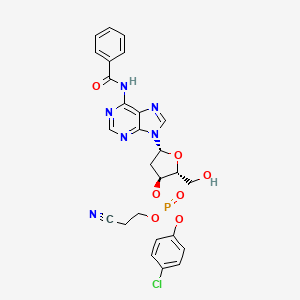

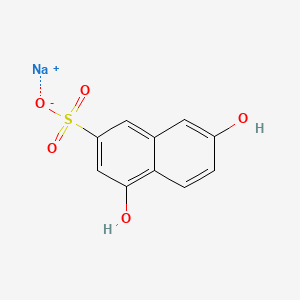
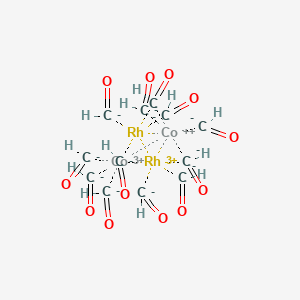
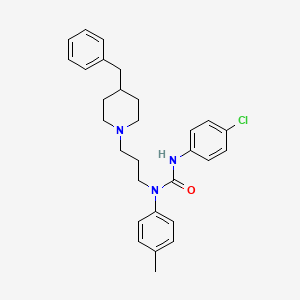
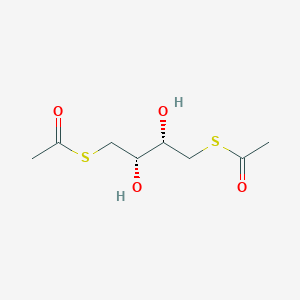
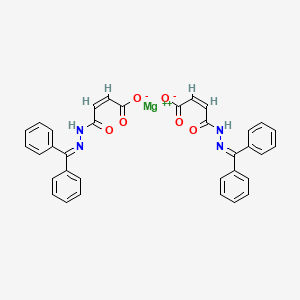
![N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine](/img/structure/B12676970.png)
